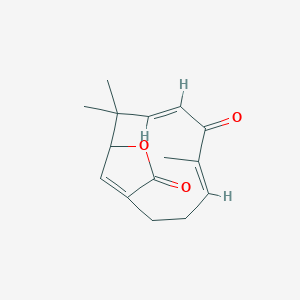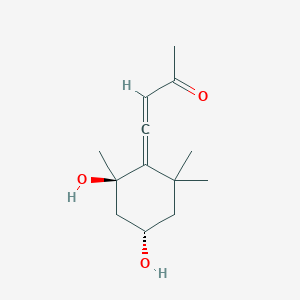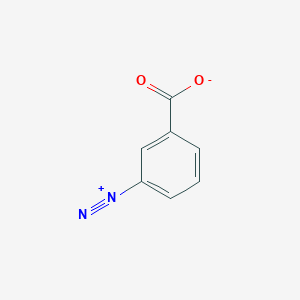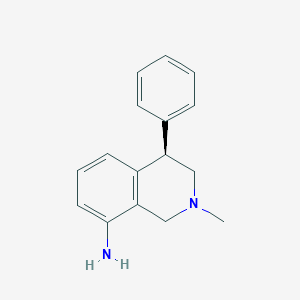
(+)-Nomifensine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-nomifensine is the R enantiomer of nomifensine. It is an enantiomer of a (S)-nomifensine.
Scientific Research Applications
1. Neuropharmacology
Nomifensine, an antidepressant agent, is known for its role in activating dopamine neurotransmission mainly by inhibiting dopamine reuptake in the central nervous system. This property has been utilized in various neuropharmacological applications. For instance, it has been used as a diagnostic tool in hyperprolactinemic states, helping to distinguish between individuals with and without pituitary adenoma (Müller et al., 1978). Additionally, nomifensine's impact on prolactin levels has been studied, providing insights into its effects on the dopaminergic system (Camanni et al., 1980).
2. Psychiatry and Depression
Nomifensine has been extensively studied in the context of depression. Its efficacy in depressive illness has been compared to that of other antidepressants like imipramine and amitriptyline, showing comparable effectiveness but with a trend towards a more rapid effect and fewer side effects (Grof et al., 1977). Research has also highlighted its unique pharmacological profile, distinguishing it from other antidepressants due to its strong inhibition of dopamine and noradrenaline reuptake (Hanks, 1977).
3. Neurochemistry and Synaptic Transmission
Nomifensine's effects on neurotransmitter uptake, particularly noradrenaline and dopamine, have been a significant area of study. It has been shown to be a potent inhibitor of noradrenaline and dopamine uptake in rat brain synaptosomes, offering a competitive type of inhibition (Tuomisto, 1977). This research provides valuable insights into the drug's mechanism of action at the synaptic level.
4. Parkinson's Disease Research
The application of nomifensine in Parkinsonism has been explored, demonstrating moderate therapeutic action in patients, most of whom were also receiving conventional medications (Teychenné et al., 1976). This highlights its potential utility in the treatment of Parkinson's disease, particularly in patients with comorbid depression.
5. Metabolism and Biochemical Pharmacology
Studies on nomifensine have also delved into its metabolism, particularly focusing on its transformation into various metabolites and their pharmacological implications. For example, research has identified the formation of a dihydroisoquinolinium ion metabolite and its potential link to toxic responses such as hemolytic anemia and hepatotoxicity (Obach & Dalvie, 2006).
6. Diagnostic Applications in Neurology
Nomifensine has been used in diagnostic applications, particularly in the evaluation of dopamine reuptake sites in the brain using PET imaging techniques. This has provided valuable insights into the functioning of dopaminergic nerve terminals in various neurological conditions (Aquilonius et al., 1987).
properties
Product Name |
(+)-Nomifensine |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(4R)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m1/s1 |
InChI Key |
XXPANQJNYNUNES-CQSZACIVSA-N |
Isomeric SMILES |
CN1C[C@@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



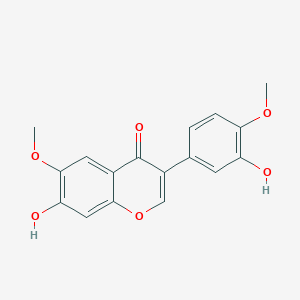
![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
![N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1253077.png)
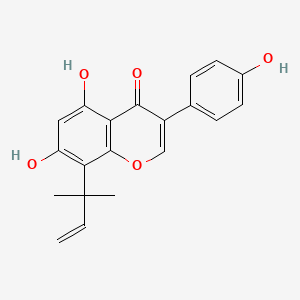
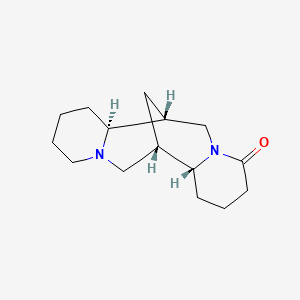
![methyl (1S,14R,15Z,18R)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1253084.png)
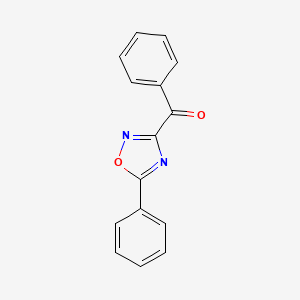
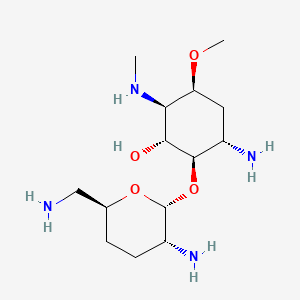
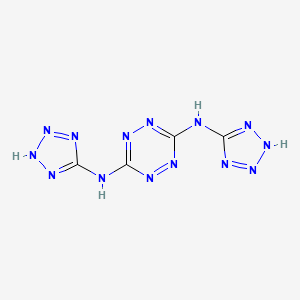
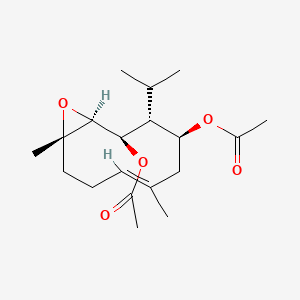
![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)
